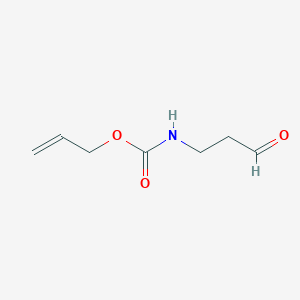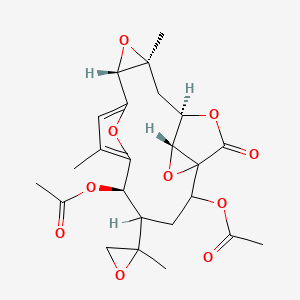
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable chromene precursor in the presence of a catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts like p-toluenesulfonic acid
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer
- Purification steps like recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
- Oxidation: Formation of quinones or ketones
- Reduction: Formation of alcohols or alkanes
- Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: Modulation of signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol can be compared with other chromenes like:
- 3-(2,3,4-trimethoxyphenyl)-2H-chromen-2-one
- 3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one
Uniqueness
- The presence of the 3,4-dihydro-2H-chromen-7-ol structure imparts unique chemical and biological properties to this compound, distinguishing it from other chromenes.
Propiedades
Número CAS |
136027-12-8 |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(3R)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-6-14(17(21-2)18(15)22-3)12-8-11-4-5-13(19)9-16(11)23-10-12/h4-7,9,12,19H,8,10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
NAIULWLSYSLHJW-LBPRGKRZSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)




